2,6-Dichloro-3-nitrobenzonitrile
Overview
Description
The compound 2,6-Dichloro-3-nitrobenzonitrile is a chlorinated nitrobenzonitrile derivative. While the provided papers do not directly discuss 2,6-Dichloro-3-nitrobenzonitrile, they offer insights into the chemistry of related nitrobenzonitrile compounds and their reactions, which can be extrapolated to understand the properties and reactivity of 2,6-Dichloro-3-nitrobenzonitrile.
Synthesis Analysis
The synthesis of nitrobenzonitrile derivatives can involve various starting materials and conditions. For instance, the reaction of tetramethylbenzene-1,2-dicarbonitrile with fuming nitric acid yields dicyano nitro ketones as side products . Similarly, 2,4,6-Triarylpyrylium salts react with nitroacetonitrile to produce 3-nitrobenzonitriles . These methods suggest that the synthesis of 2,6-Dichloro-3-nitrobenzonitrile could potentially be achieved through similar nitration reactions or by substitution reactions on suitable precursors.
Molecular Structure Analysis
The molecular structure of nitrobenzonitrile derivatives is characterized by the presence of nitro and nitrile functional groups attached to a benzene ring. The crystal structures of various o-nitrobenzonitriles have been determined, revealing short intramolecular distances between nitro oxygen atoms and the nitrile carbon atom, indicating a possible nucleophilic attack . This structural feature could also be present in 2,6-Dichloro-3-nitrobenzonitrile, affecting its reactivity and physical properties.
Chemical Reactions Analysis
Nitrobenzonitriles can undergo various chemical reactions, including electrosynthesis , substitution reactions , and ring transformations . The presence of electron-withdrawing groups such as nitro and nitrile can influence the regioselectivity of these reactions. For 2,6-Dichloro-3-nitrobenzonitrile, the chloro and nitro substituents would likely affect its reactivity, potentially leading to regioselective substitution reactions at the ortho position relative to the nitro group.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzonitrile derivatives are influenced by their molecular structure. The presence of strong electron-withdrawing groups can lead to distinctive spectroscopic features, as seen in the spectroscopic analysis of related compounds . The solvent effects on the emission spectra of these compounds suggest that 2,6-Dichloro-3-nitrobenzonitrile may also exhibit solvent-dependent optical properties. Additionally, the antibacterial activity of some nitrobenzonitrile derivatives suggests potential biological applications for 2,6-Dichloro-3-nitrobenzonitrile.
Scientific Research Applications
Thermophysical Properties
A study by Jiménez et al. (2002) investigated the thermophysical properties of nitrobenzonitriles, including 2,6-Dichloro-3-nitrobenzonitrile. They focused on differential scanning calorimetry to determine heat capacities, enthalpies, and entropies of fusion processes, offering insights into its thermophysical behavior at various temperatures (Jiménez et al., 2002).
Vibrational Analysis
Sert et al. (2013) conducted a vibrational analysis of 4-chloro-3-nitrobenzonitrile, a compound structurally similar to 2,6-Dichloro-3-nitrobenzonitrile. Their work, which included experimental and theoretical harmonic and anharmonic vibrational frequencies, provides a basis for understanding the vibrational properties of related compounds (Sert et al., 2013).
Structural Analysis
The study of the molecular structure of nitrobenzonitriles, including 2- and 3-nitrobenzonitriles, was conducted by Graneek et al. (2018). They used rotational spectroscopy to determine structural parameters, which is relevant to understanding how electron-withdrawing substituents affect the molecular structure of similar compounds like 2,6-Dichloro-3-nitrobenzonitrile (Graneek et al., 2018).
Chemical Synthesis
Snow et al. (2002) described a synthesis process involving 2,6-Dichloro-3-nitrobenzonitrile. They highlighted its role in the synthesis of isoquinolinones, providing a pathway to a new class of kinase inhibitors. This synthesis process demonstrates the chemical utility of 2,6-Dichloro-3-nitrobenzonitrile in creating medically relevant compounds (Snow et al., 2002).
Safety And Hazards
2,6-Dichloro-3-nitrobenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
2,6-dichloro-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKVWZIEYFSHIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403535 | |
Record name | 2,6-dichloro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-nitrobenzonitrile | |
CAS RN |
5866-98-8 | |
Record name | 2,6-Dichloro-3-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5866-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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